molecular formula C22H26N2O5S B4854152 N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4854152
M. Wt: 430.5 g/mol
InChI Key: SOLHHVFRIHNQBS-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a tetrahydrobenzothiophene carboxamide derivative featuring a 3,4,5-trimethoxybenzoyl substituent and an allyl (prop-2-en-1-yl) group on the carboxamide nitrogen. The 3,4,5-trimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may enhance interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-prop-2-enyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-5-10-23-21(26)18-14-8-6-7-9-17(14)30-22(18)24-20(25)13-11-15(27-2)19(29-4)16(12-13)28-3/h5,11-12H,1,6-10H2,2-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLHHVFRIHNQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Attachment of the prop-2-en-1-yl group: This can be done through alkylation reactions.

    Addition of the trimethoxyphenyl group: This step might involve acylation reactions using trimethoxybenzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core or the prop-2-en-1-yl group.

    Reduction: Reduction reactions might target the carbonyl group or the benzothiophene ring.

    Substitution: Substitution reactions could occur at various positions on the benzothiophene ring or the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Nitrogen Substituent Variations

  • N-Benzyl Analog (): The benzyl group increases aromaticity and may enhance π-π stacking interactions, though it reduces solubility compared to the allyl group .
  • N-(1,1-Dioxidotetrahydro-3-thienyl) Analog (): The sulfone group introduces polarity and hydrogen-bonding capacity, which could affect binding specificity .

Aromatic Ring Modifications

  • The 3,4,5-trimethoxyphenyl group in the target compound contrasts with simpler aryl groups (e.g., 4-methoxyphenyl in ). The trimethoxy substitution likely enhances electron-donating effects, stabilizing interactions with hydrophobic pockets in target proteins .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Substituents
Target Compound C₂₃H₂₆N₂O₅S 442.54 >95%* Prop-2-en-1-yl, 3,4,5-trimethoxyphenyl
N-Benzyl Analog () C₂₃H₂₉N₃O₂S 412.2 >95% Benzyl, 4-methylpiperazinyl
N-(2-Methoxyethyl) Analog () C₂₂H₂₈N₂O₆S 464.54 Not reported 2-Methoxyethyl, 3,4,5-trimethoxyphenyl
Antimicrobial Analog (Compound I, ) C₂₄H₂₅N₃O₂S 427.54 Not reported 4-Methoxyphenyl, methylphenyl

*Assumed based on similar synthesis protocols in .

Bioactivity and Functional Insights

  • Antimicrobial Activity : Analogs with 4-methoxyphenyl or methylphenyl substituents () exhibit antibacterial and antifungal properties, suggesting the target compound’s trimethoxyphenyl group could offer enhanced activity due to increased electron density .
  • Synthetic Feasibility : LC/MS data from confirm >95% purity for related compounds, indicating robust synthetic routes (e.g., coupling reactions, hydrolysis) that may apply to the target compound .
  • Hydrogen-Bonding Patterns : The sulfone group in ’s analog and the methoxyethyl chain in ’s compound suggest distinct hydrogen-bonding networks, which could influence crystallinity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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